molecular formula C6H11NO B14696515 3-Ethoxy-2-methylpropanenitrile CAS No. 33573-94-3

3-Ethoxy-2-methylpropanenitrile

Cat. No.: B14696515
CAS No.: 33573-94-3
M. Wt: 113.16 g/mol
InChI Key: WQYNBFXFAIAGOA-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpropanenitrile is an organic compound with the molecular formula C6H11NO It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-2-methylpropanal with a cyanide source under basic conditions. The reaction typically proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{NaCN} \rightarrow \text{C}6\text{H}{11}\text{NO} + \text{NaOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperatures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

3-Ethoxy-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group. This can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

    3-Methoxy-2-methylpropanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-2-methylpropenal: An aldehyde with a similar carbon skeleton but different functional groups.

Uniqueness: 3-Ethoxy-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

33573-94-3

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-ethoxy-2-methylpropanenitrile

InChI

InChI=1S/C6H11NO/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3

InChI Key

WQYNBFXFAIAGOA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)C#N

Origin of Product

United States

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